2,4-Dibromo-6-fluoropyridine

Beschreibung

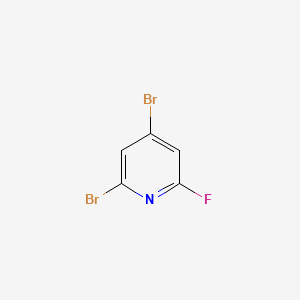

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dibromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPUTQPJTAEWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations of 2,4 Dibromo 6 Fluoropyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The functionalization of halogenated pyridine (B92270) rings is a cornerstone of modern synthetic chemistry, providing access to a vast array of substituted heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Among the various synthetic methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile tools. These reactions enable the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under conditions that are often mild and tolerant of a wide range of functional groups. For substrates such as 2,4-Dibromo-6-fluoropyridine, which possesses multiple reactive sites, the regioselectivity of these transformations is of paramount importance. The differential reactivity of the C-Br bonds at the C2 and C4 positions, as well as the typically less reactive C-F bond, allows for stepwise and controlled functionalization, making this compound a valuable building block for complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Applications

Palladium catalysis, in particular, has revolutionized the field of cross-coupling chemistry. mdpi.com The development of various palladium-based catalytic systems has provided chemists with reliable methods to construct intricate molecular frameworks from readily available halopyridines. The choice of palladium precursor, ligand, base, and solvent system is crucial in controlling the catalytic activity and, most importantly, the regioselectivity of the coupling process. In the context of this compound, palladium catalysts facilitate selective reactions primarily at the more reactive carbon-bromine bonds, with a general preference for the C2 position due to its higher electrophilicity and susceptibility to oxidative addition by the Pd(0) catalyst. researchgate.net

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of the requisite boronic acid or ester coupling partners. nih.govclaremont.edu

Research Findings: In the case of dihalopyridines such as 2,4-dibromopyridine (B189624), Suzuki-Miyaura cross-coupling reactions exhibit significant regioselectivity. researchgate.netrsc.org Studies have demonstrated that the reaction preferentially occurs at the C2 position. researchgate.net This selectivity is attributed to the greater electrophilic character of the C2 position compared to the C4 position, which facilitates the initial oxidative addition step in the catalytic cycle. researchgate.net Applying this principle to this compound, the coupling with an arylboronic acid is expected to yield the 2-aryl-4-bromo-6-fluoropyridine derivative as the major product. The C-F bond generally remains intact under these conditions. Various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with bases like potassium phosphate (B84403) (K₃PO₄), are effective for this transformation. researchgate.net The use of microwave irradiation can often accelerate the reaction and improve yields. mdpi.com

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product (Major) | Ref. |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 25 | 2-Aryl-4-bromo-6-fluoropyridine | researchgate.net |

| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 25 | 2-Aryl-4-bromo-6-fluoropyridine | researchgate.net |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 2-Arylpyridines | nih.govresearchgate.netclaremont.edu |

The Sonogashira coupling provides a direct and efficient pathway for the formation of C-C triple bonds through the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.

Research Findings: The regioselectivity of the Sonogashira coupling on polyhalogenated pyridines generally follows the same reactivity patterns observed in other palladium-catalyzed reactions. For this compound, the reaction with a terminal alkyne is predicted to occur selectively at the more reactive C2-Br bond. This allows for the synthesis of 2-alkynyl-4-bromo-6-fluoropyridine derivatives. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, commonly an amine like triethylamine (B128534) or diisopropylamine. The successful application of this reaction provides a key intermediate that can be further functionalized at the remaining C4-bromo position.

| Catalyst | Co-catalyst | Base | Solvent | Product (Major) |

| Pd(PPh₃)₄ | CuI | Triethylamine | THF/Toluene | 2-Alkynyl-4-bromo-6-fluoropyridine |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | 2-Alkynyl-4-bromo-6-fluoropyridine |

The Buchwald-Hartwig amination has become an indispensable method for constructing C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines. wikipedia.orglibretexts.orgwiley.com This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.org

Research Findings: The selective amination of polyhalopyridines is a well-established strategy for synthesizing substituted aminopyridines. researchgate.netdntb.gov.ua In reactions involving this compound, the amination is expected to proceed with high regioselectivity at the C2 position. The choice of ligand is critical for achieving high efficiency and selectivity. wiley.comdntb.gov.ua Bidentate phosphine (B1218219) ligands like BINAP or specialized bulky monophosphine ligands are often employed with a palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a strong base like sodium tert-butoxide (NaOtBu). chemspider.com This selective mono-amination yields 2-amino-4-bromo-6-fluoropyridine derivatives, which are valuable precursors for more complex molecules. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Product (Major) | Ref. |

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 2-Amino-4-bromo-6-fluoropyridine | chemspider.com |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2-Amino-4-bromo-6-fluoropyridine | dntb.gov.ua |

| Pd₂(dba)₃ | KPhos | KOH | t-Amyl alcohol | 115 | Primary Amines from Aryl Halides | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane), forming a new C-C bond. libretexts.orgwikipedia.org It is particularly valued for its tolerance of a wide variety of functional groups and its effectiveness in constructing complex molecular skeletons. uwindsor.ca

Research Findings: The Stille reaction is a reliable method for the synthesis of diarylpyridines. nih.gov When this compound is subjected to Stille coupling conditions with an arylstannane, the reaction is anticipated to show high regioselectivity for the C2 position. The C2-Br bond is more susceptible to oxidative addition by the palladium catalyst than the C4-Br bond. Common catalytic systems for this transformation include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. organic-chemistry.orgnih.gov The reaction successfully yields 2-aryl-4-bromo-6-fluoropyridine, which can then undergo a second coupling reaction at the C4 position if desired, allowing for the synthesis of unsymmetrical 2,4-diaryl-6-fluoropyridines.

| Catalyst | Organotin Reagent | Solvent | Temperature (°C) | Product (Major) | Ref. |

| Pd(PPh₃)₄ | Aryl-Sn(n-Bu)₃ | Toluene | 110 | 2-Aryl-4-bromo-6-fluoropyridine | nih.gov |

| PdCl₂(PPh₃)₂ | Aryl-SnMe₃ | DMF/THF | 80 | 2-Aryl-4-bromo-6-fluoropyridine | nih.gov |

The Negishi cross-coupling is a powerful reaction that couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is distinguished by the high reactivity of the organozinc reagents and its broad tolerance for functional groups. orgsyn.orgorganic-chemistry.org

Research Findings: Negishi coupling is highly effective for the functionalization of halopyridines. For dihalo-substituted pyridines, the reaction demonstrates excellent regioselectivity, typically favoring coupling at the 2-halo position. orgsyn.org Therefore, the reaction of this compound with an organozinc reagent (e.g., Aryl-ZnCl) is expected to selectively form a C-C bond at the C2 position. The reaction can be catalyzed by palladium complexes such as Pd₂(dba)₃ in the presence of a suitable phosphine ligand like tricyclopentylphosphine (B1587364) (PCyp₃). organic-chemistry.org This selectivity provides a reliable route to 2-substituted-4-bromo-6-fluoropyridines, which are versatile intermediates for further synthetic elaboration.

| Catalyst Precursor | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Product (Major) | Ref. |

| Pd₂(dba)₃ | PCyp₃ | Alkyl/Aryl-ZnCl | THF/NMP | 80 | 2-Alkyl/Aryl-4-bromo-6-fluoropyridine | organic-chemistry.org |

| Pd(PPh₃)₄ | Aryl-ZnBr | THF | 65 | 2-Aryl-4-bromo-6-fluoropyridine | orgsyn.org |

Copper-Catalyzed Cross-Coupling Reactions in Pyridine Derivatization

Copper-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyridine derivatization, these reactions are particularly effective for functionalizing halogenated precursors. For a substrate such as this compound, the presence of multiple halogen atoms offers opportunities for selective functionalization. The reactivity of aryl halides in copper-catalyzed processes is often influenced by the nature of the halogen, with reactivity typically following the trend I > Br > Cl.

The pyridine nitrogen itself can act as an ortho-directing group, significantly accelerating the rate of reaction at the C2 and C6 positions. nih.gov This is attributed to the ability of the nitrogen to coordinate with the copper catalyst, stabilizing the transition state and facilitating oxidative addition of the aryl halide. nih.gov This inherent directing effect makes the bromine atom at the C2 position of this compound a prime site for initial cross-coupling, potentially allowing for selective reaction over the C4-bromine. Various copper-catalyzed reactions, including fluoroalkylation and coupling with organozinc reagents, can be employed to modify the pyridine core. nih.govnih.gov

Below is a table illustrating representative copper-catalyzed cross-coupling reactions applicable to dihalopyridine systems.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product Type |

| Sonogashira | Terminal Alkyne | Cu(I) salt, Pd catalyst | Base, Solvent (e.g., THF/amine) | Alkynylpyridine |

| Suzuki | Boronic Acid | Cu(I)/Cu(II) salt, Ligand | Base, Solvent (e.g., Toluene/H₂O) | Aryl/Alkylpyridine |

| Buchwald-Hartwig Amination | Amine | Cu(I) salt, Ligand (e.g., diamine) | Base, Solvent (e.g., Dioxane) | Aminopyridine |

| Fluoroalkylation | Fluoroalkyl Source | Cu(I) salt, Ligand | Solvent (e.g., DMF) | Fluoroalkylpyridine |

Metal-Free Functionalization Methodologies

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining prominence due to reduced cost, lower toxicity, and simplified purification. For electron-deficient heterocycles like halogenated pyridines, nucleophilic aromatic substitution (SNAr) is a primary metal-free functionalization pathway.

Base-Promoted Amination of Halogenated Pyridines

Base-promoted amination is a classic SNAr reaction where an amine nucleophile displaces a halide on the pyridine ring. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate. The positions most activated toward nucleophilic attack are C2 and C6. In this compound, the C6-fluorine is the most likely site for initial substitution by an amine, as the C-F bond is highly polarized and fluoride (B91410) is an excellent leaving group in this context. The C2-bromine would be the next most reactive site, followed by the C4-bromine. Strong bases are often used to deprotonate the amine, increasing its nucleophilicity.

Other Metal-Free C-X Bond-Forming Reactions

Beyond amination, other strong nucleophiles can displace the halogens on the pyridine ring in metal-free SNAr reactions. This allows for the formation of a variety of C-O, C-S, and C-C bonds. The same reactivity principles apply, with the C6-F and C2-Br positions being the most susceptible to nucleophilic attack. The choice of solvent and temperature is crucial for controlling the selectivity and efficiency of these transformations.

The table below shows potential metal-free SNAr reactions on a di-bromo-fluoro-pyridine substrate.

| Nucleophile | Reagent Example | Base | Bond Formed | Expected Major Product (Initial Substitution) |

| Alkoxide | Sodium Methoxide (NaOMe) | (Self-basic) | C-O | 2,4-Dibromo-6-methoxypyridine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (Self-basic) | C-S | 2,4-Dibromo-6-(phenylthio)pyridine |

| Carbanion | Diethyl Malonate | Sodium Hydride (NaH) | C-C | Diethyl 2-(2,4-dibromo-6-fluoropyridin-yl)malonate |

Halogen Dance Reactions in Bromofluoropyridine Systems

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This process is driven by thermodynamics, typically proceeding toward the most stable organometallic intermediate. wikipedia.org The reaction is initiated by deprotonation with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form an aryl anion. clockss.org This anion can then induce halogen migration.

In bromofluoropyridine systems, the fluorine atom generally acts as a non-migrating directing group, while bromine atoms are labile and prone to migration. clockss.org For this compound, the most acidic proton is at the C5 position, located between two electron-withdrawing bromine atoms. Deprotonation at C5 by LDA would generate a pyridyl anion. This intermediate could then facilitate a rearrangement. Potential migrations include:

A 1,2-shift of the bromine from C4 to C5, resulting in a 2,5-Dibromo-6-fluoro-4-lithiopyridine intermediate.

A 1,3-shift of the bromine from C2 to C5, leading to a 4,5-Dibromo-6-fluoro-2-lithiopyridine intermediate.

These newly formed organolithium species can be trapped with an electrophile, allowing for functionalization at a position that was previously occupied by a halogen. This reaction provides a powerful method for synthesizing complex, multi-substituted pyridines that are otherwise difficult to access. clockss.org

Pyridine C-H Functionalization Strategies

Direct functionalization of C-H bonds is a highly atom-economical approach to modifying organic molecules. However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic attack and can complicate direct C-H activation.

Dearomatization-Rearomatization Processes for Pyridine Functionalization

One sophisticated strategy to overcome the inertness of pyridine C-H bonds is through a dearomatization-rearomatization sequence. researchgate.netresearchgate.net This process involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive, non-aromatic intermediate, such as a dihydropyridine (B1217469). nih.gov This intermediate can then undergo reactions that are not possible with the parent aromatic system.

The general process can be described as follows:

Activation and Dearomatization : The pyridine nitrogen is first activated, for example, by N-acylation or N-alkylation, to form a pyridinium (B92312) salt. This enhances the ring's electrophilicity. A nucleophile then attacks the ring, typically at the C2 or C4 position, to form a neutral dihydropyridine or tetrahydropyridine (B1245486) intermediate. researchgate.netnih.gov

Functionalization : The electron-rich double bonds of the dihydropyridine intermediate are now susceptible to reaction with electrophiles. This allows for the introduction of new functional groups at positions that were previously unreactive C-H sites (e.g., C3 or C5).

Rearomatization : The functionalized intermediate undergoes a subsequent oxidation or elimination step to expel the activating group and the added nucleophile, restoring the aromatic pyridine ring with a newly installed substituent.

This strategy effectively enables the functionalization of pyridine C-H bonds, including those at the meta-positions (C3 and C5), which are notoriously difficult to access directly. researchgate.netnih.gov For a substrate like this compound, this approach could theoretically allow for the introduction of substituents at the C3 or C5 positions, complementing the reactions that occur at the halogenated carbons.

Meta-Selective C-H Functionalization via Intermediate Formation

The direct functionalization of C-H bonds in pyridine rings is a primary strategy for synthesizing valuable substituted pyridines. However, the inherent electronic properties of the pyridine entity make meta-selective C-H functionalization significantly more challenging than ortho or para functionalization. For a substrate such as this compound, the only available C-H bonds for functionalization are at the C3 and C5 positions (meta to the nitrogen atom). Overcoming the ring's natural reactivity patterns to target these sites requires specialized strategies.

One effective method to achieve meta-selectivity is through the temporary dearomatization of the pyridine ring. In this approach, the pyridine is first transformed into a more electron-rich, non-aromatic intermediate. These dearomatized intermediates, often containing enamine or dienamine structures, exhibit altered nucleophilicity, with the β-position (C3/C5) becoming the most reactive site for electrophilic attack. Following the reaction with an electrophile at the meta position, a rearomatization step restores the pyridine ring, yielding the meta-functionalized product. This strategy circumvents the electronic deactivation at the meta-position present in the aromatic state.

The general pathway for this transformation can be summarized in the following steps:

| Step | Description | Intermediate Formed | Target Site on this compound |

| 1. Dearomatization | The pyridine ring reacts to form a non-aromatic, electron-rich intermediate. This can be achieved through methods like hydroboration catalyzed by frustrated Lewis pairs. | Dihydropyridine derivative | N/A |

| 2. Electrophilic Attack | The nucleophilic C3 or C5 position of the dearomatized intermediate attacks an electrophile (E+). | Functionalized dihydropyridine | C3-H or C5-H |

| 3. Rearomatization | The intermediate undergoes a process (e.g., oxidation) to eliminate substituents and restore the aromatic pyridine ring. | Meta-functionalized pyridine | N/A |

This approach provides a powerful platform for introducing a variety of functional groups at the C3 or C5 positions of polysubstituted pyridines, which would be difficult to achieve using classical electrophilic or nucleophilic aromatic substitution reactions.

Advanced Synthetic Applications of 2,4 Dibromo 6 Fluoropyridine As a Building Block

Construction of Complex Heterocyclic Architectures

The unique reactivity profile of 2,4-dibromo-6-fluoropyridine facilitates its use in synthesizing a wide array of complex nitrogen-containing heterocyclic compounds.

The two bromine atoms in this compound serve as versatile anchor points for introducing a variety of functional groups through established cross-coupling methodologies. The distinct electronic environments of the C2 and C4 positions allow for selective reactions, typically with the C4 position being more susceptible to initial substitution under palladium catalysis. This regioselectivity is crucial for the controlled synthesis of unsymmetrically substituted pyridines.

Key reactions for the derivatization of this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with organoboron reagents. By carefully controlling reaction conditions, an aryl or alkyl group can be selectively introduced at the C4 position, leaving the C2-bromine available for subsequent transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds, allowing for the introduction of primary or secondary amines. This method is instrumental in building precursors for pharmaceuticals and functional materials where a nitrogen linkage is required.

Sonogashira Coupling: For introducing alkyne moieties, the Sonogashira coupling is employed. This reaction is fundamental for creating rigid, linear structures often utilized in materials science.

The fluorine atom at the C6 position, while generally less reactive in palladium-catalyzed couplings, can be substituted under specific nucleophilic aromatic substitution (SNAr) conditions, further expanding the synthetic possibilities. This multi-handle approach allows for a programmed, stepwise synthesis of tri-substituted pyridines with precise control over the substitution pattern.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ / SPhos | C-C | Synthesis of biaryls, functionalized heterocycles |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | C-N | Synthesis of anilines, amine-containing ligands |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (sp) | Creation of conjugated systems, molecular wires |

Oligopyridines and polypyridines, such as bipyridines and terpyridines, are fundamental components in coordination chemistry and materials science, prized for their ability to form stable complexes with metal ions. Dihalogenated pyridines are key precursors for these systems. While specific examples detailing the use of this compound are not extensively documented, its chemistry is analogous to that of 2,4-dibromopyridine (B189624) and 2,6-dibromopyridine (B144722), which are widely used in this field. mdpi.comresearchgate.net

The synthesis of these systems often relies on palladium-catalyzed reactions like the Stille or Negishi coupling. For instance, 2,4-dibromopyridine can undergo a Negishi cross-coupling with a zincated 2-bromopyridine (B144113) to form a terpyridine isomer. mdpi.com Similarly, Stille couplings have proven to be an attractive procedure for synthesizing oligopyridines. clockss.org The selective reactivity of this compound would allow for a stepwise assembly, first coupling at the more reactive C4 position and then at the C2 position, enabling the synthesis of unsymmetrical oligopyridine structures. This controlled approach is critical for creating precisely engineered building blocks for advanced materials. researchgate.netresearchgate.net

Development of Chelating Ligands and Supramolecular Systems

The pyridine nucleus is a cornerstone in the design of chelating ligands for transition metals. The ability to introduce specific donor atoms at defined positions around the pyridine ring using precursors like this compound is essential for creating ligands with tailored coordination properties.

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, often forming highly stable complexes. The 2,6-disubstituted pyridine scaffold is a common core for these ligands. For example, 2,6-dibromopyridine is a standard starting material for synthesizing CNC-pincer ligands through reaction with appropriately substituted imidazoles, or C^N^C pincer ligands via Suzuki-Miyaura coupling with arylboronic acids. iucr.orgrsc.org It is also used to prepare phospho-amino pincer ligands. google.com

By analogy, this compound is an excellent candidate for creating novel, asymmetric pincer ligands. A typical synthetic route could involve:

Selective substitution at the C4-position with a non-coordinating group to tune electronic properties.

Simultaneous or stepwise substitution of the C2-bromine and C6-fluorine with donor arms, such as phosphines, amines, or N-heterocyclic carbenes.

This approach would yield pincer ligands with a unique electronic and steric profile, potentially leading to metal complexes with novel catalytic activities or photophysical properties.

The oligopyridine and pincer ligands derived from dihalopyridine precursors form the basis for a vast range of functional materials upon coordination with transition metals. clockss.orgresearchgate.net The resulting metal complexes are investigated for applications in:

Luminescent Materials: Gold(III) complexes with C^N^C pincer ligands, for example, have shown room-temperature phosphorescent emission, making them promising for OLED technology. rsc.org

Catalysis: Pincer complexes of palladium, nickel, and iridium are known to be robust catalysts for a variety of organic transformations, including cross-coupling and dehydrogenation reactions.

Supramolecular Assemblies: The strong binding affinity of terpyridine-type ligands for various metal ions is exploited to construct metallo-supramolecular polymers and other complex architectures.

The ligands synthesized from this compound can be used to create metal complexes where the fluorine atom and the substituent at the C4 position can fine-tune the electronic properties (e.g., redox potentials, HOMO-LUMO gap) of the resulting material. This tuning is critical for optimizing performance in applications like light-emitting devices and catalysts.

Precursors for Materials Science Applications

The true value of this compound lies in its role as a foundational precursor for highly functionalized molecules. The diversely substituted pyridines, oligopyridines, and pincer ligands it can generate are not end products but rather key intermediates for materials science. The ability to perform selective, sequential cross-coupling reactions allows chemists to design and build complex organic molecules with a high degree of precision. These tailored molecules are then incorporated into larger systems, such as coordination polymers, catalysts, and photoactive devices, where the specific substitution pattern on the pyridine ring dictates the final material's properties and function. researchgate.net

| Compound Name |

|---|

| This compound |

| 2,4-dibromopyridine |

| 2,6-dibromopyridine |

| 2-bromopyridine |

Despite a comprehensive search for scholarly articles and patents, there is currently insufficient publicly available research detailing the specific applications of This compound as a direct building block in the synthesis of semiconductors, organic electronic devices (including OLEDs), and polymers with tailored characteristics, as outlined in the requested article structure.

The search indicates that halogenated pyridines, such as this compound, are recognized as versatile precursors in organic synthesis. They are suitable starting materials for introducing substituted pyridine moieties into larger molecules through established cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. This functionalization is a key strategy in the development of novel materials for organic electronics.

However, the available literature does not provide specific examples, detailed research findings, or data tables directly linking the use of this compound to the synthesis of the advanced materials specified in the prompt. The existing research focuses on broader classes of pyridine derivatives or other halogenated precursors, without singling out the unique contributions or synthetic pathways involving this compound for these applications.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” for the specified advanced synthetic applications. The detailed research findings required to populate the requested sections and subsections are not available in the public domain at this time.

Computational Chemistry Investigations of 2,4 Dibromo 6 Fluoropyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to describe the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or reactivity descriptors (such as hardness, softness, and electrophilicity index) for 2,4-Dibromo-6-fluoropyridine have been documented. Such studies would be invaluable for predicting its reactivity patterns, understanding the influence of the bromo and fluoro substituents on the pyridine (B92270) ring, and guiding its use in synthetic chemistry.

Elucidation of Reaction Mechanisms, including SNAr Pathways and Transition State Analysis

The structure of this compound, with three halogen substituents on an electron-deficient pyridine ring, suggests its potential to undergo Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling, particularly DFT, could be a powerful tool to explore these reaction pathways. For instance, calculations could predict the activation barriers for the displacement of each halogen, thereby determining the most likely site for nucleophilic attack. However, no specific computational studies that perform transition state analysis or map out the potential energy surface for SNAr reactions involving this molecule are currently available.

Prediction of Intermolecular Interactions and Conformational Analysis

Research into the non-covalent interactions that this compound may form, such as halogen bonding or π-stacking, has not been reported. Computational analysis could predict the strength and nature of these interactions, which are crucial for understanding its behavior in condensed phases and its potential use in crystal engineering or materials science. Similarly, while the pyridine ring is planar, conformational analysis of potential rotamers, if any larger substituents were added, has not been computationally explored.

Molecular Dynamics (MD) Simulations in Mechanistic Understanding

Molecular dynamics simulations, which model the physical movements of atoms and molecules over time, have not been applied to this compound according to available literature. MD simulations could provide insights into its behavior in solution, its interactions with solvents, and its dynamic properties, which are essential for understanding reaction kinetics and mechanisms in a realistic chemical environment.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity or Structure-Selectivity Relationships (QSRR/QSSR) are predictive models that correlate molecular structures with their chemical reactivity or selectivity. While the principles of QSRR could be applied to a series of substituted pyridines including this compound, no studies have been published that develop or apply such models to this specific compound or its close analogs. These relationships are valuable for predicting the behavior of new compounds without the need for extensive experimental work.

Computational Design and Virtual Screening in Chemical Synthesis Optimization

This compound is noted as a potential precursor in the synthesis of more complex molecules, such as 2-Bromo-6-fluoroisonicotinic acid. Computational tools are often used in the design and optimization of synthetic routes. Virtual screening could be employed to identify potential catalysts or reaction conditions for transformations involving this molecule. However, there are no published examples of such computational design or virtual screening efforts specifically targeting the optimization of syntheses that use this compound as a starting material.

Applications of Computational Spectroscopy for Structural Elucidation of this compound

Computational spectroscopy has emerged as a powerful tool in chemical research, offering detailed insights into molecular structure and properties that can be challenging to obtain through experimental methods alone. By simulating spectroscopic data, researchers can predict and interpret experimental results, aiding in the definitive structural elucidation of complex molecules. In the context of substituted pyridines, computational methods such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

Studies on related compounds, such as various fluorinated, chlorinated, and brominated pyridines, have demonstrated the utility of DFT calculations in correlating theoretical chemical shifts and vibrational modes with experimental data. researchgate.net These investigations typically involve geometry optimization of the molecular structure followed by the calculation of spectroscopic properties at a specific level of theory and basis set. The comparison between the calculated and experimental spectra then allows for a confident assignment of the observed signals to the corresponding atomic nuclei or vibrational modes, thereby confirming the molecular structure.

Given the precedent set by computational studies on analogous molecules, it can be anticipated that a similar theoretical investigation of this compound would yield valuable data for its structural characterization. Such a study would likely involve the calculation of its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts and the simulation of its infrared and Raman spectra. This theoretical data would be instrumental in assigning the signals in experimentally obtained spectra and providing a deeper understanding of the electronic and structural effects of the bromine and fluorine substituents on the pyridine ring.

Despite the clear potential for such research, at present, there are no published studies that provide specific computational spectroscopy data for this compound. Therefore, a detailed analysis and the presentation of data tables on this specific topic are not possible based on the available literature.

Emerging Trends and Future Research Directions in Bromofluoropyridine Chemistry

Exploration of Novel Catalytic Systems for Regioselective Functionalization

The precise control of regioselectivity in the functionalization of polysubstituted pyridines is a paramount challenge in synthetic chemistry. For a substrate such as 2,4-Dibromo-6-fluoropyridine, the two remaining C-H positions (3 and 5) and the two different C-Br bonds present distinct sites for reaction. Future research is intensely focused on developing novel catalytic systems that can discriminate between these positions with high fidelity.

Recent advances in directed metalation and halogen/metal exchange offer powerful strategies for regioselective functionalization. znaturforsch.com The use of sophisticated bases, such as TMP (2,2,6,6-tetramethylpiperidyl) metal reagents, allows for deprotonation under milder conditions than traditional alkyllithiums, showing tolerance for a wider array of functional groups. znaturforsch.com For this compound, a directed metalation approach could selectively activate the C5 position due to the directing effect of the nitrogen atom and the electronic influence of the adjacent fluorine.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthesis, and their application to di- and trihalogenated pyridines is an area of active development. nih.govresearchgate.net The key challenge is achieving selective reaction at one C-Br bond while leaving the other intact for subsequent transformations. The C2-Br bond in this compound is generally more activated towards oxidative addition to a palladium(0) catalyst than the C4-Br bond. Future work will involve the design of ligand-catalyst systems that can enhance this inherent selectivity or even reverse it, enabling access to a wider range of disubstituted products.

Mechanochemistry, which utilizes mechanical force to drive chemical reactions, is emerging as a sustainable and efficient alternative to traditional solution-phase synthesis. organic-chemistry.org A mechanochemical approach using activated magnesium has been shown to achieve C-4 regioselective alkylation of pyridines, suggesting a potential pathway for the selective functionalization of bromofluoropyridines under solvent-free conditions. organic-chemistry.org

| Catalytic System | Target Position(s) | Principle of Selectivity | Potential Application for this compound |

| Directed Metalation (e.g., TMPMgCl·LiCl) | C-H bonds (C3, C5) | Coordination to pyridine (B92270) nitrogen and electronic effects of substituents direct the deprotonation. znaturforsch.com | Selective functionalization at the C5 position. |

| Palladium Cross-Coupling | C-Br bonds (C2, C4) | Differential electronic character and steric hindrance of the C-Br bonds lead to selective oxidative addition. nih.gov | Stepwise functionalization, reacting first at C2-Br, then at C4-Br. |

| Iridium-catalyzed Borylation | C-H bonds (C3, C5) | Steric hindrance around the C-H bonds dictates the site of borylation. nih.gov | Potential for selective borylation at the less hindered C5 position. |

| Mechanochemically Activated Magnesium | C4-H bonds | A radical-radical coupling pathway involving a stable C4-pyridyl radical. organic-chemistry.org | While the target has no C4-H, this principle could inspire new radical-based functionalizations. |

Advancements in Sustainable Synthesis Methodologies for Halogenated Pyridines

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. ijarsct.co.in The synthesis of halogenated pyridines, which often involves hazardous reagents and generates significant waste, is a prime area for improvement. nih.gov

A major trend is the move away from harsh, traditional halogenation methods that require elemental halides and strong acids at high temperatures. nih.gov These electronically mismatched reactions are often low-yielding and produce mixtures of regioisomers. nih.gov Modern approaches focus on developing greener protocols, such as using N-halosuccinimides (NCS, NBS, NIS) under milder conditions. nih.govchemrxiv.org

The development of solvent-free and aqueous-phase reactions is another key direction. ijarsct.co.in Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and energy consumption while often improving yields and reducing byproducts. nih.gov For the synthesis of precursors to this compound, microwave-assisted halogenation or nucleophilic substitution reactions could offer a more sustainable alternative to conventional heating. ijarsct.co.in

Furthermore, catalysis is a cornerstone of green chemistry. biosynce.com The use of catalytic, rather than stoichiometric, reagents improves atom economy and reduces waste. Research into novel catalysts, including biocatalysts and enzyme-mediated reactions, for the synthesis and functionalization of pyridines is a promising frontier. ijarsct.co.in While biocatalytic halogenation of pyridines is still in its infancy, it represents a long-term goal for creating highly selective and environmentally benign synthetic pathways. nih.gov Another green approach involves the C-H functionalization of pyridine N-oxides in a solvent- and halide-free process, which offers high atom economy. rsc.org

Development of Advanced Spectroscopic and Analytical Techniques for Reaction Intermediates

Understanding reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. A significant trend in chemical research is the development and application of advanced spectroscopic techniques to detect and characterize transient reaction intermediates.

For reactions involving bromofluoropyridines, in situ spectroscopic methods are particularly valuable. Techniques like Attenuated Total Reflectance (ATR) FTIR and surface-enhanced Raman spectroscopy (SERS) can monitor reactions in real-time, providing information about the formation and consumption of intermediates. acs.orgacs.org For example, in the halogenation of pyridines via a ring-opening/ring-closing strategy, these techniques could potentially be used to observe the transient Zincke imine intermediates. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool. Advanced NMR experiments can elucidate the subtle electronic changes within the pyridine ring as a reaction proceeds. pw.edu.pl The chemical shifts of the ring protons and carbons are sensitive to the electron density, which is altered upon the formation of intermediates like pyridinium (B92312) salts or metal-catalyst complexes. pw.edu.plresearchgate.net Studying the interaction between a catalyst and a substrate like this compound using these methods can provide critical insights into the factors controlling regioselectivity.

Computational chemistry, in conjunction with spectroscopy, provides a deeper understanding of reaction pathways. By calculating the expected spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates and transition states, researchers can correlate experimental observations with theoretical models, leading to a more complete mechanistic picture.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

One of the most significant challenges in the chemistry of polysubstituted heterocycles is predicting regioselectivity. Machine learning models, particularly Random Forest and neural network models, have shown remarkable success in this area. nih.govresearchgate.net These models are trained on large datasets of known reactions and learn to correlate molecular features (such as atomic charges, steric parameters, and NMR shielding constants) with experimental outcomes. chemrxiv.org A trained ML model could predict the most likely site of C-H functionalization on this compound with high accuracy, saving significant experimental time and resources. nih.govresearchgate.net

| Machine Learning Model | Application | Reported Accuracy | Reference |

| Random Forest | Regioselectivity prediction for radical C-H functionalization of heterocycles. | 94.2% site accuracy, 89.9% selectivity accuracy. | nih.govresearchgate.net |

| Message Passing Neural Network (MPNN) | Prediction of atom-wise functionalization probabilities for Minisci reactions. | Outperforms other established reactivity algorithms. | nih.gov |

| ml-QM-GNN | Regioselectivity prediction for 2-electron-based transformations. | >85% top-1 accuracy. | nih.gov |

New Paradigms in the Design and Discovery of Functional Materials Based on Bromofluoropyridines

Halogenated aromatic compounds are critical building blocks for a wide range of functional materials, including polymers, organic electronics, and porous networks. The unique properties of the C-F bond (high strength, thermal stability, hydrophobicity) and the utility of the C-Br bond as a handle for cross-coupling reactions make bromofluoropyridines like this compound highly attractive monomers. nih.gov

A key paradigm is the use of perfluorinated and polyhalogenated aryl compounds to create high-performance polymers. nih.gov Perfluoropyridine, for example, is known to be highly reactive towards nucleophilic aromatic substitution (SNAr), enabling its incorporation into various polymer backbones. researchgate.net Similarly, the fluorine atom in this compound activates the ring for SNAr, while the two bromine atoms provide orthogonal sites for metal-catalyzed polymerization reactions like Suzuki or Stille couplings.

The differential reactivity of the C2-Br and C4-Br positions could be exploited to create highly ordered materials. For instance, a selective polymerization via the C2-Br bond could yield a linear polymer with pendant C4-Br groups. These remaining bromine sites could then be used for post-polymerization modification, allowing for the precise tuning of the material's properties, such as its solubility, electronic character, or ability to coordinate to metal ions. This approach opens the door to creating materials for applications in gas separation, catalysis, or as organic semiconductors. The incorporation of the rigid, polar pyridine ring and the electron-withdrawing fluorine atom can lead to materials with enhanced thermal stability and unique electronic properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dibromo-6-fluoropyridine, and how do reaction conditions influence product purity and yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of pyridine derivatives. For bromination, direct electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine atoms at positions 2 and 3. Fluorination at position 6 may employ halogen exchange (Halex) reactions using KF or CsF in polar aprotic solvents like DMF under elevated temperatures (80–120°C) . Optimizing stoichiometry, reaction time, and temperature is critical to minimize side products (e.g., over-bromination). Purification via column chromatography or recrystallization enhances purity, monitored by TLC or HPLC.

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR can confirm substitution patterns. For example, fluorine’s deshielding effect in ¹⁹F NMR distinguishes position 6, while bromine’s inductive effects influence chemical shifts in adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns (distinct for Br and F).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for confirming regiochemistry. Crystallization solvents (e.g., hexane/ethyl acetate) must be optimized to avoid lattice disorders.

Q. What are the key reactivity patterns of this compound in cross-coupling reactions, and how do substituents influence reaction outcomes?

- Methodological Answer : The bromine atoms at positions 2 and 4 are reactive in Suzuki-Miyaura or Ullmann couplings using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Fluorine at position 6 is typically inert under these conditions but may sterically hinder coupling at adjacent positions . Reactivity trends:

- Position 2 : More reactive due to lower steric hindrance.

- Position 4 : Less reactive if electron-withdrawing fluorine at position 6 deactivates the ring.

- Side Reactions : Competing dehalogenation or proto-deboronation can occur; ligand choice (e.g., SPhos) mitigates this.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed through experimental design?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed Metalation : Use of directing groups (e.g., pyridyl N-oxide) to selectively activate C-H bonds adjacent to bromine .

- Protection/Deprotection : Temporarily blocking fluorine with silyl groups (e.g., TBS) to prevent undesired interactions during coupling .

- Computational Screening : DFT calculations predict transition-state energies for competing pathways, guiding reagent selection (e.g., bulky ligands for steric control) .

Q. What strategies resolve contradictory data between spectroscopic characterization and crystallographic results for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomers in solution vs. static structures in crystals). Approaches include:

- Variable-Temperature NMR : Identifies conformational averaging in solution .

- Complementary Techniques : Pairing X-ray data with solid-state NMR or IR spectroscopy to validate crystal packing effects .

- Validation via Synthesis : Preparing a derivative with constrained rotation (e.g., cyclic analogs) to isolate specific conformers .

Q. How do solvent and temperature effects influence the stability and degradation pathways of this compound under storage and reaction conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC identify hydrolytic or oxidative pathways. Fluorine enhances stability against nucleophilic attack compared to chlorine analogs .

- Solvent Effects : Polar solvents (e.g., DMSO) accelerate debromination via solvolysis. Storage in inert, anhydrous solvents (e.g., THF) under argon is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.